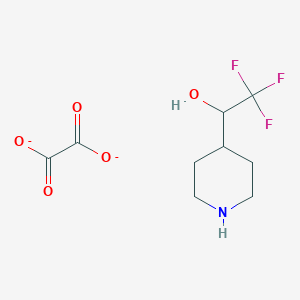
2-(Octadec-9-enoylamino)ethyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadec-9-enoylamino)ethyl dihydrogen phosphate typically involves the reaction of oleic acid with ethanolamine to form N-oleoylethanolamine, which is then phosphorylated to produce the final compound. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like pyridine .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Octadec-9-enoylamino)ethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(Octadec-9-enoylamino)ethyl dihydrogen phosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Octadec-9-enoylamino)ethyl dihydrogen phosphate involves its interaction with lysophosphatidic acid receptors, particularly LPA1 and LPA2. Upon binding to these receptors, it activates various signaling pathways that regulate cellular functions such as proliferation, differentiation, and migration . The molecular targets include G protein-coupled receptors and downstream effectors like phospholipase C and protein kinase C .
Comparison with Similar Compounds
Similar Compounds
Lysophosphatidic Acid (LPA): A structurally similar compound that also interacts with LPA receptors but has different biological activities.
Sphingosine 1-Phosphate (S1P): Another lysophospholipid that signals through a different set of receptors and has distinct physiological roles.
Uniqueness
2-(Octadec-9-enoylamino)ethyl dihydrogen phosphate is unique in its specific interaction with LPA1 and LPA2 receptors, which distinguishes it from other lysophospholipids. Its ability to modulate specific signaling pathways makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C20H40NO5P |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(octadec-9-enoylamino)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C20H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H2,23,24,25) |
InChI Key |
BCSUWOZFWWBYSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


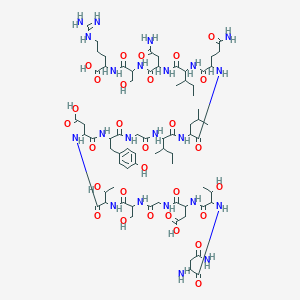
![3-(10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine](/img/structure/B13386345.png)
![{4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13386351.png)
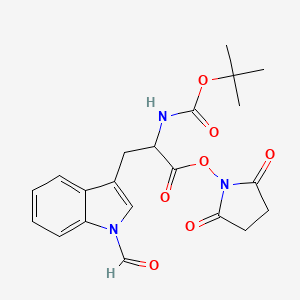
![5-Benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid;8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid;5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid](/img/structure/B13386362.png)
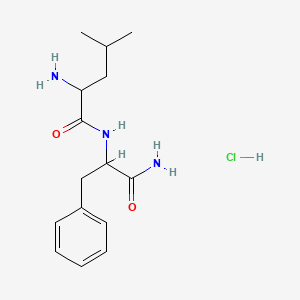
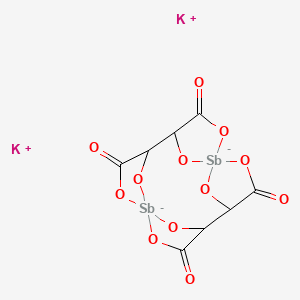
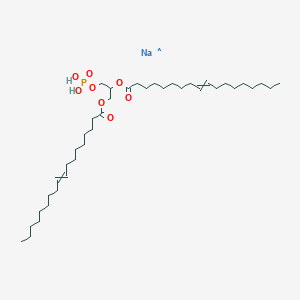


![17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13386400.png)
![17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13386403.png)
![2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)
